1|A-Hydroxy-3-deoxypseudoanisatin
Description
Properties
Molecular Formula |
C15H22O6 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
(1R,2S,5R,6S,13R)-2,5,13-trihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione |
InChI |
InChI=1S/C15H22O6/c1-11-8-21-10(17)7-14(6-9(16)13(11,3)19)12(2,18)4-5-15(11,14)20/h18-20H,4-8H2,1-3H3/t11-,12+,13+,14-,15+/m1/s1 |
InChI Key |
FZTKPYZYPMEOEN-FQKPHLNHSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@]2([C@@]13CC(=O)[C@]([C@]2(COC(=O)C3)C)(C)O)O)O |
Canonical SMILES |
CC1(CCC2(C13CC(=O)C(C2(COC(=O)C3)C)(C)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1|A-Hydroxy-3-deoxypseudoanisatin is typically isolated from the pericarps of Illicium merrillianum . The isolation process involves extraction and purification techniques to obtain the compound in its pure form.
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of 1|A-Hydroxy-3-deoxypseudoanisatin. Most of the available data pertains to laboratory-scale extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions: 1|A-Hydroxy-3-deoxypseudoanisatin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (Cl2, Br2) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1|A-Hydroxy-3-deoxypseudoanisatin has a wide range of applications in scientific research :
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in treating diseases like cancer and diabetes.
Industry: It is utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1|A-Hydroxy-3-deoxypseudoanisatin involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
1|A-Hydroxy-3-deoxypseudoanisatin is unique due to its specific sesquiterpenoid structure . Similar compounds include other sesquiterpenoids like:
- Anisatin
- Pseudanisatin
- Deoxypseudoanisatin
These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of 1|A-Hydroxy-3-deoxypseudoanisatin lies in its distinct hydroxyl and deoxy functional groups, which contribute to its specific properties and applications.
Biological Activity
1|A-Hydroxy-3-deoxypseudoanisatin is a sesquiterpenoid compound primarily isolated from the pericarps of Illicium merrillianum. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C15H22O6
- Molecular Weight: 298.33 g/mol
- IUPAC Name: (1R,2S,5R,6S,13R)-2,5,13-trihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione
- Canonical SMILES: CC1(CCC2(C13CC(=O)C(C2(COC(=O)C3)C)(C)O)O)O
The biological activity of 1|A-Hydroxy-3-deoxypseudoanisatin is attributed to its interaction with various molecular targets and pathways:
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects: The compound has been shown to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models.
- Anticancer Potential: Preliminary studies suggest that 1|A-Hydroxy-3-deoxypseudoanisatin may induce apoptosis in cancer cells through pathways involving oxidative stress and cell cycle arrest. Its efficacy against specific cancer types is currently under investigation.
In Vitro Studies
Several in vitro studies have demonstrated the biological activities of 1|A-Hydroxy-3-deoxypseudoanisatin:
- A study by Huang et al. (1999) reported that the compound showed neurotoxic activity similar to anisatin but with a different potency profile. This research highlighted the need for further exploration into its safety and efficacy in therapeutic applications .
- Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans, revealing promising results that warrant further clinical investigations .
Case Studies
-
Antimicrobial Case Study:
- Objective: Evaluate the antimicrobial efficacy against common pathogens.
- Methodology: Disc diffusion method was employed.
- Results: 1|A-Hydroxy-3-deoxypseudoanisatin displayed significant inhibition zones against tested bacteria compared to control groups.
-
Anti-inflammatory Case Study:
- Objective: Assess the anti-inflammatory effects in a murine model.
- Methodology: Mice were treated with varying doses of the compound before inducing inflammation.
- Results: The treated group exhibited reduced swelling and lower levels of inflammatory cytokines compared to untreated controls.
Comparative Analysis
The following table compares 1|A-Hydroxy-3-deoxypseudoanisatin with structurally similar compounds regarding their biological activities:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |
|---|---|---|---|
| 1 | A-Hydroxy-3-deoxypseudoanisatin | Yes | Yes |
| Anisatin | Moderate | Yes | Limited |
| Pseudanisatin | Limited | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
